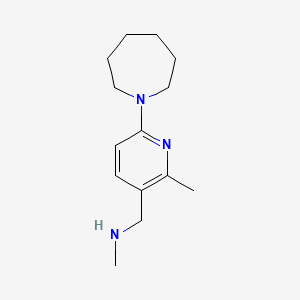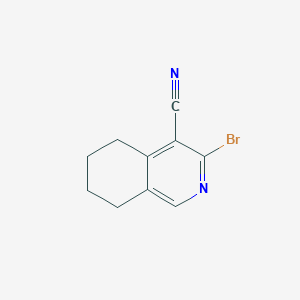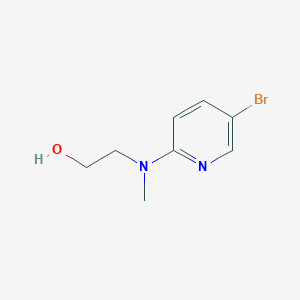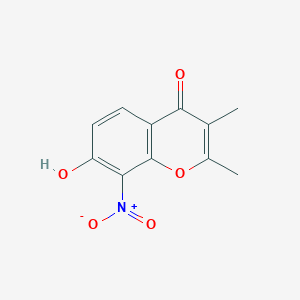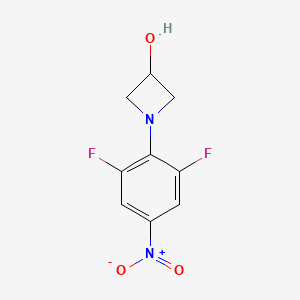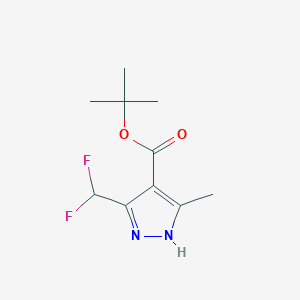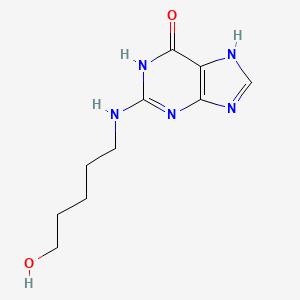
2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C12H9ClN2O and a molecular weight of 232.67 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloro-7-methoxyquinoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe or ligand in studies involving quinoline-based biological pathways.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: A simpler derivative of quinoline with similar chemical properties.
7-Methoxyquinoline: Another derivative with a methoxy group at the 7-position.
2-(2-Chloroquinolin-3-yl)acetonitrile: A closely related compound with similar structural features.
Uniqueness
The combination of these functional groups allows for a diverse range of chemical modifications and biological activities .
Eigenschaften
Molekularformel |
C12H9ClN2O |
|---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
2-(2-chloro-7-methoxyquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-16-10-3-2-8-6-9(4-5-14)12(13)15-11(8)7-10/h2-3,6-7H,4H2,1H3 |
InChI-Schlüssel |
HYUIRQAFQBSAPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


